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Compound of Interest

Compound Name:
3-[(2-Chlorobenzyl)oxy]piperidine

hydrochloride

CAS No.: 1220017-44-6

Cat. No.: B1423897

Get Quote

Executive Summary
3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride is a specialized heterocyclic ether scaffold

used primarily as a building block in medicinal chemistry.[1] Characterized by a piperidine ring

functionalized at the C3 position with an ortho-chlorobenzyloxy group, this compound serves as

a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligand design, particularly

in the development of histamine (H3), muscarinic, and chemokine receptor modulators.[1]

This guide details the compound's physiochemical identity, validated synthetic pathways,

analytical expectations, and handling protocols, grounded in the principles of rational drug

design.
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Property Specification

CAS Registry Number 1220017-44-6

IUPAC Name
3-[(2-Chlorophenyl)methoxy]piperidine

hydrochloride

Common Name 3-(2-Chlorobenzyloxy)piperidine HCl

Molecular Formula
C₁₂H₁₆ClNO[1][2] · HCl (Salt) / C₁₂H₁₆ClNO

(Free Base)

Molecular Weight 262.18 g/mol (Salt) / 225.72 g/mol (Free Base)

SMILES (Free Base) ClC1=CC=CC=C1COC2CCCNC2

SMILES (Salt) ClC1=CC=CC=C1COC2CCCNC2.Cl

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in DCM

Synthetic Methodology
The synthesis of 3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride requires precise control

over regioselectivity to prevent N-alkylation.[1] The industry-standard protocol utilizes an

orthogonal protection strategy.[1]

Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage. Direct alkylation of 3-

hydroxypiperidine is discouraged due to the higher nucleophilicity of the secondary amine

compared to the secondary alcohol.[1] Therefore, the nitrogen must be protected (e.g., tert-

butyl carbamate, Boc) prior to O-alkylation.[1]

Validated Synthesis Protocol
Step 1: N-Protection

Reagents: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).[1]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Conditions: 0°C to RT, 4–12 h.

Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of Boc₂O yields N-

Boc-3-hydroxypiperidine.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

Reagents:N-Boc-3-hydroxypiperidine, 2-Chlorobenzyl bromide (or chloride), Sodium Hydride

(NaH, 60% dispersion).[1]

Solvent: Anhydrous DMF or THF.

Protocol:

Cool solution of N-Boc-intermediate to 0°C under N₂ atmosphere.

Add NaH portion-wise to generate the alkoxide (gas evolution: H₂).

Stir for 30 min to ensure complete deprotonation.

Add 2-Chlorobenzyl bromide dropwise.

Warm to RT and stir (4–16 h).

Critical Control Point: Strictly anhydrous conditions are required to prevent quenching of the

alkoxide.

Step 3: Deprotection & Salt Formation[1]

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

Solvent: DCM (for TFA) or Dioxane/Ether (for HCl).

Protocol:

Treat the ether intermediate with acid to cleave the Boc group.
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Evaporate volatiles.

Dissolve residue in minimal EtOH/MeOH and precipitate with Et₂O/HCl.

Filter and dry the hydrochloride salt.

Synthesis Workflow Diagram
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Caption: Orthogonal protection strategy ensuring regioselective O-alkylation at the C3 position.

Analytical Profile
Researchers should verify the identity of the synthesized compound using the following

predicted spectral data.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).

δ 7.4–7.6 ppm (m, 2H): Aromatic protons (C3, C6 of benzyl).

δ 7.2–7.4 ppm (m, 2H): Aromatic protons (C4, C5 of benzyl).

δ 4.65 ppm (s, 2H): Benzylic methylene (–O–CH₂–Ar).

δ 3.6–3.8 ppm (m, 1H): Methine proton at C3 of piperidine (–CH–O–).

δ 3.0–3.4 ppm (m, 4H): Piperidine ring methylene protons adjacent to Nitrogen.
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δ 1.5–2.0 ppm (m, 4H): Remaining piperidine ring methylene protons.

Mass Spectrometry[1]
Ionization Mode: ESI (+)

Expected m/z: 226.09 [M+H]⁺ (Calculated for C₁₂H₁₇ClNO⁺).

Isotope Pattern: Distinctive ³⁵Cl/³⁷Cl ratio (3:[1]1) visible in the molecular ion cluster.

Applications in Drug Discovery
The 3-(benzyloxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as

a core pharmacophore for several therapeutic targets.

Pharmacophore Mapping
The molecule provides three key interaction points:

Basic Nitrogen: Protonated at physiological pH, forming ionic interactions with aspartate

residues (e.g., Asp3.32 in aminergic GPCRs).

Ether Linker: Acts as a hydrogen bond acceptor and provides rotational flexibility.

Aromatic Ring: Engages in π-π stacking or hydrophobic interactions within the receptor

binding pocket. The ortho-chloro substituent introduces steric bulk and influences the

dihedral angle, potentially locking the conformation for subtype selectivity.

Target Classes
Histamine H3 Antagonists: Analogs of this scaffold (e.g., Pitolisant derivatives) are explored

for narcolepsy and cognitive disorders. The ether linkage mimics the propyloxy spacer found

in potent H3 ligands.

Muscarinic Acetylcholine Receptors: 3-substituted piperidines are classic bioisosteres for

quinuclidine rings found in muscarinic antagonists.[1]

Sigma Receptors: Benzyl-piperidine motifs show high affinity for Sigma-1 receptors, relevant

in neuroprotection and pain management.[1]
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Caption: Pharmacophore interaction points of the 3-[(2-Chlorobenzyl)oxy]piperidine scaffold.

Safety & Handling (EHS)
While specific toxicological data for this exact CAS is limited, it should be handled according to

the safety profile of general piperidine hydrochloride salts and benzyl halides.

GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

Skin Irritation: Category 2.

Eye Irritation: Category 2A.

STOT-SE: Category 3 (Respiratory irritation).[1]

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety glasses.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate to

prevent hydrolysis or clumping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. echemi.com [echemi.com]

2. 3-Chlorobenzidine | C12H11ClN2 | CID 44477 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. merckmillipore.com [merckmillipore.com]

To cite this document: BenchChem. [Technical Monograph: 3-[(2-Chlorobenzyl)oxy]piperidine
Hydrochloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423897/docs#technical-monograph-3-2-
chlorobenzyl-oxy-piperidine-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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